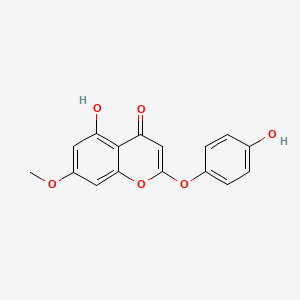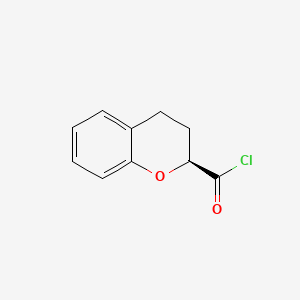![molecular formula C19H16O B590802 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene CAS No. 94305-25-6](/img/structure/B590802.png)
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This particular compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene can be achieved through several methods. One common approach involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst . Another method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs), heterogeneous catalytic methods, and green methodologies such as microwave and ultrasound techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromene ring into a chromanone structure.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
Scientific Research Applications
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit NF-κB transcriptional activity in macrophages, which is a key pathway involved in inflammation and immune response . Additionally, the compound can modulate other signaling pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene: Another member of the chromene family with similar structural features but different biological activities.
2H-Chromene: Differing in the position of the double bond, this compound also exhibits unique properties.
Isoflavans: These compounds share a similar scaffold and are known for their anticancer and anti-inflammatory activities.
Uniqueness
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit NF-κB and other pathways makes it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
4-phenyl-3,4-dihydro-2H-benzo[h]chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-11,16H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZWVOLRBCTKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)
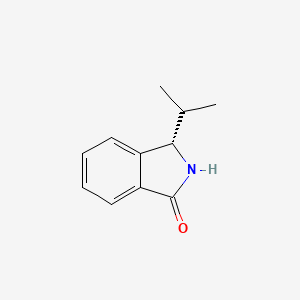
![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)
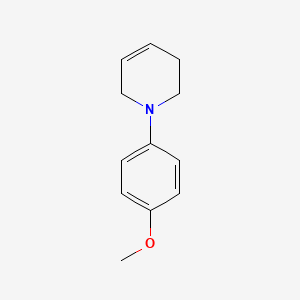

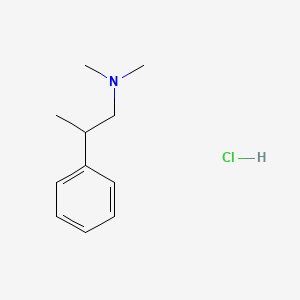
![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)

